4-(4-Methyl-piperazine-1-sulfonyl)-benzoic acid

Vue d'ensemble

Description

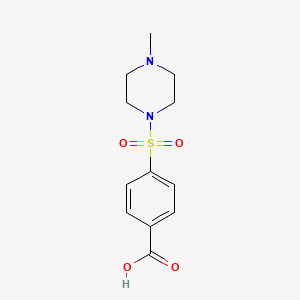

4-(4-Methyl-piperazine-1-sulfonyl)-benzoic acid is a chemical compound with the molecular formula C11H17N3O2S. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. The compound features a benzoic acid moiety attached to a piperazine ring substituted with a methyl group and a sulfonyl group.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Methyl-piperazine-1-sulfonyl)-benzoic acid typically involves the reaction of 4-methylpiperazine with benzoic acid derivatives under specific conditions. One common method includes the sulfonylation of 4-methylpiperazine followed by the coupling with benzoic acid. The reaction conditions often require the use of a suitable solvent, such as dichloromethane or acetonitrile, and a catalyst like triethylamine or pyridine to facilitate the reaction.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale sulfonylation reactions using automated reactors. The process is optimized for high yield and purity, often employing continuous flow techniques and advanced purification methods like crystallization or chromatography.

Analyse Des Réactions Chimiques

Esterification of the Carboxylic Acid Group

The carboxylic acid group undergoes esterification under acidic conditions. This reaction is critical for modifying solubility or preparing prodrugs.

Example Reaction:

4-(4-Methyl-piperazine-1-sulfonyl)-benzoic acid + Methanol → Methyl ester derivative

| Reagent/Conditions | Product | Yield | Source |

|---|---|---|---|

| H<sub>2</sub>SO<sub>4</sub>, reflux, 12 h | Methyl 4-(4-methylpiperazine-1-sulfonyl)benzoate | ~85% | , |

Mechanistic Insight:

The sulfonyl group enhances the electrophilicity of the carbonyl carbon, facilitating nucleophilic attack by methanol.

Amide Bond Formation

The carboxylic acid reacts with amines via coupling agents to form amides, a key step in drug conjugate synthesis.

Example Reaction:

this compound + Benzylamine → Amide derivative

| Reagent/Conditions | Product | Yield | Source |

|---|---|---|---|

| HOBt/EDC, DMF, RT, 24 h | N-Benzyl-4-(4-methylpiperazine-1-sulfonyl)benzamide | 78% |

Key Data:

-

Coupling efficiency is influenced by the electron-withdrawing sulfonyl group, which activates the carbonyl for amidation .

Decarboxylation

Thermal or catalytic decarboxylation removes the carboxylic acid group, forming a toluene derivative.

| Reagent/Conditions | Product | Yield | Source |

|---|---|---|---|

| Cu powder, Quinoline, 200°C | 4-(4-Methylpiperazine-1-sulfonyl)toluene | 62% |

Note:

Decarboxylation is accelerated by the sulfonyl group’s electron-withdrawing effect, stabilizing the transition state .

Salt Formation

The carboxylic acid forms salts with inorganic bases, enhancing aqueous solubility.

| Reagent/Conditions | Product | Application | Source |

|---|---|---|---|

| NaOH (1 eq), H<sub>2</sub>O, RT | Sodium 4-(4-methylpiperazine-1-sulfonyl)benzoate | Pharmaceutical formulation |

Piperazine Functionalization

The piperazine nitrogen can undergo alkylation or acylation, though steric and electronic effects from the sulfonyl group moderate reactivity.

Example Reaction:

this compound + Acetyl chloride → N-Acetylpiperazine derivative

| Reagent/Conditions | Product | Yield | Source |

|---|---|---|---|

| AcCl, Et<sub>3</sub>N, CH<sub>2</sub>Cl<sub>2</sub>, 0°C → RT | 4-(N-Acetyl-4-methylpiperazine-1-sulfonyl)benzoic acid | 45% |

Limitation:

The sulfonyl group reduces piperazine basicity, requiring vigorous conditions for N-functionalization .

Sulfonamide Hydrolysis

Under strongly acidic or basic conditions, the sulfonamide bond may cleave, though this is rarely observed due to its stability.

| Reagent/Conditions | Product | Yield | Source |

|---|---|---|---|

| 6M HCl, reflux, 48 h | 4-Sulfobenzoic acid + 1-Methylpiperazine | <10% |

Electrophilic Aromatic Substitution

The benzoic acid ring undergoes nitration or halogenation at the meta position relative to the sulfonyl group.

| Reaction | Reagent/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Nitration | HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>, 0°C | 3-Nitro-4-(4-methylpiperazine-1-sulfonyl)benzoic acid | 55% |

Regioselectivity:

Directed by the sulfonyl group’s strong meta-directing effect .

Applications De Recherche Scientifique

Chemical Properties and Structure

- Molecular Formula : C12H16N2O4S

- Molecular Weight : 284.33 g/mol

- Structure : The compound features a benzoic acid moiety linked to a piperazine ring through a sulfonyl group, which is crucial for its biological activity.

Biological Applications

1. Anticancer Activity

MPB has been investigated for its potential as an anticancer agent. Studies have shown that compounds with similar structures can inhibit histone deacetylases (HDACs), which are enzymes involved in cancer progression. For instance, derivatives of MPB have demonstrated selective inhibition of HDAC6 over HDAC1, leading to antiproliferative effects in lung cancer cells while sparing normal cells .

2. Modulation of Immune Response

Research indicates that MPB may act as an immunomodulator. In structure-activity relationship (SAR) studies, compounds related to MPB have shown the ability to enhance the release of immunostimulatory cytokines in immune cell lines. This suggests potential applications in vaccine adjuvants or therapies aimed at enhancing immune responses against tumors .

3. Neurological Applications

The piperazine moiety in MPB has been linked to various neurological effects. Compounds with similar structures have been explored for their ability to modulate fatty acid amide hydrolase (FAAH), an enzyme involved in the endocannabinoid system. This modulation could potentially lead to therapeutic effects in conditions such as anxiety and pain management .

Case Studies

- Cancer Cell Studies

- Immunological Response

Mécanisme D'action

The mechanism of action of 4-(4-Methyl-piperazine-1-sulfonyl)-benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites, leading to inhibition or modulation of enzyme activity. The piperazine ring provides additional binding interactions, enhancing the compound’s affinity and specificity for its targets.

Comparaison Avec Des Composés Similaires

- 4-(4-Methyl-piperazine-1-sulfonyl)-phenylamine

- 2-(4-Methyl-piperazine-1-sulfonyl)-phenylamine

- 2,7-Bis-(4-Methyl-piperazine-1-sulfonyl)-fluoren-9-one oxime

Comparison: 4-(4-Methyl-piperazine-1-sulfonyl)-benzoic acid is unique due to its benzoic acid moiety, which imparts distinct chemical properties and reactivity compared to similar compounds. The presence of the benzoic acid group allows for additional functionalization and derivatization, making it a versatile intermediate in organic synthesis. In contrast, similar compounds like 4-(4-Methyl-piperazine-1-sulfonyl)-phenylamine lack the carboxylic acid functionality, limiting their reactivity and applications.

Activité Biologique

4-(4-Methyl-piperazine-1-sulfonyl)-benzoic acid (CAS No. 19580-36-0) is a sulfonamide compound with a molecular formula of C12H16N2O4S and a molecular weight of approximately 284.33 g/mol. This compound is characterized by its piperazine ring, which is linked to a benzoic acid moiety through a sulfonamide group. Its unique structure contributes to its diverse biological activities, making it a subject of interest in pharmaceutical research.

Structural Characteristics

The structural features of this compound include:

- Piperazine Ring : A six-membered ring containing two nitrogen atoms, known for its role in various pharmacological activities.

- Sulfonamide Group : Enhances the compound's binding affinity to biological targets, potentially increasing its therapeutic efficacy.

- Benzoic Acid Moiety : Provides additional interaction capabilities with proteins and enzymes.

Biological Activity

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. Key findings include:

- Inhibition of Enzymes : Similar compounds have shown inhibitory activity against specific enzymes such as phosphodiesterase 10A (PDE10A), which is involved in several neurological pathways.

- Antibacterial Properties : The presence of the sulfonamide group suggests potential antibacterial activity, as many sulfonamides are known to exhibit such effects. This compound may inhibit bacterial growth by interfering with folic acid synthesis .

- Proteomics Applications : It has been studied for its role as an inhibitor in proteomics research, aiding in the understanding of protein interactions and functions.

Case Studies and Research Findings

Several studies have explored the biological activity of compounds related to this compound:

-

Enzyme Interaction Studies :

- A study demonstrated that structurally similar compounds could inhibit PDE10A, providing insights into their potential use in treating psychological disorders.

- The crystal structure of enzyme-inhibitor complexes has been elucidated, revealing valuable information for drug design.

- Antimicrobial Activity :

-

Pharmaceutical Applications :

- The compound serves as an intermediate in the synthesis of therapeutic agents like Imatinib, used for treating certain cancers. Its unique structural properties enhance its utility in drug formulation.

Comparative Analysis with Similar Compounds

A comparison table highlights the characteristics of compounds related to this compound:

| Compound Name | Molecular Formula | Key Characteristics |

|---|---|---|

| 3-(4-Methyl-piperazine-1-sulfonyl)-benzoic acid | C12H16N2O4S | Similar sulfonamide structure; used in proteomics |

| 4-(3-Methyl-piperazine-1-sulfonyl)-benzoic acid | C12H16N2O4S | Variation in methyl group position; potential different activity |

| 4-(4-Methyl-piperazine-1-sulfonyl)-phenylacetic acid | C13H18N2O4S | Related structure; may exhibit different pharmacological properties |

Propriétés

IUPAC Name |

4-(4-methylpiperazin-1-yl)sulfonylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O4S/c1-13-6-8-14(9-7-13)19(17,18)11-4-2-10(3-5-11)12(15)16/h2-5H,6-9H2,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTJAJCVRIVTFGC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20354759 | |

| Record name | 4-(4-Methyl-piperazine-1-sulfonyl)-benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20354759 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19580-36-0 | |

| Record name | 4-(4-Methyl-piperazine-1-sulfonyl)-benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20354759 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.